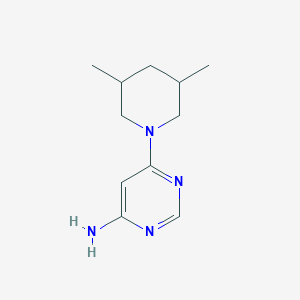

6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-8-3-9(2)6-15(5-8)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFASFMRUIHMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC=NC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target various enzymes and receptors, which play crucial roles in biological processes.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties that impact their bioavailability.

Biological Activity

6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of 206.29 g/mol. The compound features a pyrimidine ring substituted with a 3,5-dimethylpiperidine group, which enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Cholinesterase Inhibition : It has shown potential as a cholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

- Anticancer Properties : Similar compounds have demonstrated significant anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts on various enzymes, including cholinesterases and kinases, which are vital in cellular signaling pathways.

- Receptor Modulation : It may interact with specific receptors involved in neurotransmission and cancer cell signaling.

- Cell Cycle Regulation : By influencing the cell cycle, it can prevent the proliferation of cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

Study 1: Cholinesterase Inhibition

A study highlighted the potential of this compound as a cholinesterase inhibitor. The results indicated that it effectively reduced acetylcholinesterase activity in vitro, suggesting its potential for treating Alzheimer's disease.

Study 2: Anticancer Activity

Another research focused on analogs of this compound showed promising anticancer effects against various cancer cell lines. For instance, compounds with similar structures exhibited IC values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating strong anti-proliferative effects .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structure Features | Biological Activity | IC (μM) |

|---|---|---|---|

| Compound A | Pyrimidine core | Anti-cancer | 6.25 |

| Compound B | Piperidine moiety | Cholinesterase Inhibitor | 0.19 |

| Compound C | Similar to target | Neuroprotective | 1.05 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

Pyrimidine vs. Triazine Derivatives

- Triazine Analogues: describes 4-(4-methylpiperidino)-1,3,5-triazine-2-amine derivatives, which replace the pyrimidine core with a triazine ring. These compounds exhibit antileukemic activity (IC₅₀ values in the micromolar range) and were analyzed via 3D-QSAR modeling to optimize substituent effects .

Positional Isomerism

Substituent Modifications

Piperidine/Piperazine Derivatives

- This compound is highlighted for applications in material science due to its versatile reactivity .

- The 4-aminopiperidine moiety adds a basic center, altering pharmacokinetic profiles .

Complex Substituents

Antileukemic Activity

Triazine derivatives in demonstrate IC₅₀ values of 1.2–8.7 µM against leukemia cell lines.

Antimicrobial and Antifungal Potential

’s dichloroanilino-substituted pyrimidine exhibits antimicrobial properties, implying that halogenation or bulky aryl groups could enhance such activity in related compounds .

Molecular Properties

*LogP estimated using fragment-based methods.

Preparation Methods

Starting Materials and Precursors

- Pyrimidine precursors : Halogenated pyrimidines such as 4-chloropyrimidine derivatives serve as electrophilic substrates for nucleophilic substitution.

- 3,5-Dimethylpiperidine : The nucleophile that introduces the piperidine moiety at the 6-position.

Typical Synthetic Route

Halogenation or activation of the pyrimidine ring : A pyrimidine derivative bearing a good leaving group (e.g., chlorine) at the 6-position is prepared or procured.

Nucleophilic substitution reaction :

- The 3,5-dimethylpiperidine acts as a nucleophile, displacing the leaving group at the 6-position of the pyrimidine ring.

- This reaction is usually carried out under reflux in a suitable solvent such as ethanol, isopropanol, or DMF.

- The reaction conditions (temperature, solvent, base presence) are optimized to maximize yield and minimize side reactions.

Introduction or preservation of the 4-amine group :

- If the 4-position is already amino-substituted, care is taken to prevent its displacement.

- Alternatively, the amino group can be introduced by amination reactions post piperidine substitution.

-

- The crude product is purified by recrystallization or chromatography.

- Analytical techniques such as NMR and mass spectrometry confirm the structure and purity.

Example Reaction Conditions (Inferred from Related Compounds)

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-chloro-6-substituted pyrimidine + 3,5-dimethylpiperidine | Nucleophilic aromatic substitution | Solvent: ethanol or DMF; Temp: 80-120°C; Base may be used (e.g., K2CO3) |

| 2 | Amination if needed | Introduction of 4-amino group | May involve ammonia or amine sources under controlled conditions |

| 3 | Purification | Isolation of pure compound | Recrystallization or chromatography |

Related Synthetic Insights from Patents and Literature

- Patents on related piperidine-substituted pyrimidines describe processes involving carbamate intermediates and reduction steps to introduce methylpiperidine moieties with high optical purity and stability.

- The use of salt forms (e.g., acetate salts) of piperidine intermediates can enhance stability and facilitate isolation.

- Reduction of carbamate intermediates to amines is typically performed using hydride reagents such as lithium aluminum hydride or catalytic hydrogenation.

- Reaction optimization includes controlling stereochemistry and purity for pharmaceutical applications.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | 4-chloropyrimidine derivative | Commercially available or synthesized |

| Nucleophile | 3,5-dimethylpiperidine | Commercially available |

| Solvent | Ethanol, isopropanol, DMF | Depends on solubility and reaction rate |

| Temperature | 80–120°C | Reflux conditions common |

| Reaction time | 4–24 hours | Monitored by TLC or HPLC |

| Base | Potassium carbonate or none | Used to neutralize HCl formed |

| Purification method | Recrystallization, chromatography | Ensures high purity |

| Yield | 60–85% (reported in similar syntheses) | Depends on optimization |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms substitution pattern and purity.

- Mass Spectrometry (MS) : Confirms molecular weight.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress.

- Melting Point Determination : Assesses compound identity and purity.

Summary and Research Findings

- The preparation of this compound is primarily achieved through nucleophilic aromatic substitution on halogenated pyrimidine precursors.

- The 3,5-dimethylpiperidine nucleophile is introduced under reflux conditions with or without a base.

- Purification and characterization steps ensure the compound's suitability for research or pharmaceutical use.

- Patents and literature on related compounds provide valuable insights into intermediate stability, stereochemistry control, and improved yields.

- The compound's synthesis is well-established in heterocyclic chemistry, with room for optimization depending on scale and application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.